6-Ethenyl-2-methyl-3-nitropyridine

Catalog No.
S9024691
CAS No.
M.F
C8H8N2O2
M. Wt
164.16 g/mol
Availability
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6-Ethenyl-2-methyl-3-nitropyridine

Product Name

6-Ethenyl-2-methyl-3-nitropyridine

IUPAC Name

6-ethenyl-2-methyl-3-nitropyridine

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C8H8N2O2/c1-3-7-4-5-8(10(11)12)6(2)9-7/h3-5H,1H2,2H3

InChI Key

VJXLQOROZKZWOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C=C)[N+](=O)[O-]

6-Ethenyl-2-methyl-3-nitropyridine is a heterocyclic organic compound characterized by a pyridine ring substituted with an ethenyl group, a methyl group, and a nitro group. Its molecular formula is C8H8N2O2C_8H_8N_2O_2, and it features a unique combination of functional groups that confer distinct chemical properties. The presence of the ethenyl group enhances its reactivity, making it a valuable structure in synthetic organic chemistry.

Typical of nitropyridines. Key reactions include:

  • Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, which can direct further substitutions at the ortho and para positions relative to itself.
  • Nucleophilic Substitution: The ethenyl group can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, allowing for further functionalization.

These reactions are vital for synthesizing more complex molecules and studying the compound's reactivity in various contexts .

Research indicates that compounds similar to 6-ethenyl-2-methyl-3-nitropyridine exhibit significant biological activities, including antimicrobial and antifungal properties. The nitro group is often associated with bioactivity, as it can participate in redox reactions within biological systems. Additionally, derivatives of this compound have been explored for their potential as anticancer agents due to their ability to interact with cellular pathways .

The synthesis of 6-ethenyl-2-methyl-3-nitropyridine typically involves several steps:

  • Preparation of Starting Materials: The synthesis often begins with 2-methylpyridine, which is then nitrated using nitric acid in the presence of sulfuric acid to introduce the nitro group.
  • Formation of Ethenyl Group: The introduction of the ethenyl substituent can be achieved through a Wittig reaction or similar methodologies that allow for the formation of double bonds adjacent to the pyridine ring.
  • Purification: The final product is purified through recrystallization or chromatography to obtain high-purity samples suitable for further study or application .

6-Ethenyl-2-methyl-3-nitropyridine has several applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds, particularly in drug development.
  • Agricultural Chemicals: Its derivatives are explored for use as pesticides or herbicides due to their biological activity.
  • Material Science: The compound may be utilized in developing new materials with specific electronic or optical properties .

Studies on 6-ethenyl-2-methyl-3-nitropyridine have shown that it interacts with various biological targets, including enzymes involved in metabolic pathways. For instance, interactions with cytochrome P450 enzymes have been noted, indicating potential implications for drug metabolism and toxicity. Understanding these interactions is crucial for evaluating the safety and efficacy of compounds derived from this structure .

Several compounds share structural similarities with 6-ethenyl-2-methyl-3-nitropyridine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
6-Methoxy-2-methyl-3-nitropyridineMethoxy instead of ethenylEnhanced solubility and potential for different reactivity
6-Chloro-2-methyl-3-nitropyridineChlorine substituentUsed in synthesizing fluorinated derivatives
3-NitropyridineNitro group at position 3Simpler structure; widely studied for its reactivity

Each of these compounds exhibits unique reactivity profiles and biological activities due to their differing substituents on the pyridine ring. The presence of the ethenyl group in 6-ethenyl-2-methyl-3-nitropyridine distinguishes it from these analogs, potentially enhancing its utility in synthetic applications and biological studies .

This comprehensive overview highlights the significance of 6-ethenyl-2-methyl-3-nitropyridine in both synthetic chemistry and its potential applications across various fields. Further research into its properties and interactions will undoubtedly yield valuable insights into its utility as a versatile chemical entity.

The IUPAC name 6-ethenyl-2-methyl-3-nitropyridine systematically describes the compound’s pyridine backbone substituted with three functional groups:

  • Nitro group (-NO₂) at position 3, directing electrophilic substitution to specific ring positions.
  • Methyl group (-CH₃) at position 2, providing steric and electronic modulation.
  • Ethenyl group (-CH=CH₂) at position 6, enabling conjugation and participation in cycloaddition or polymerization reactions.

The molecular formula is C₈H₈N₂O₂, with a molecular weight of 164.16 g/mol. Structural analogs, such as 5-ethenyl-2-methyl-3-nitropyridine and 6-methoxy-2-methyl-3-nitropyridine, demonstrate how substituent positioning alters physicochemical properties. For instance, replacing the ethenyl group with methoxy enhances solubility but reduces reactivity toward electrophiles.

Table 1: Comparative Structural and Physical Properties of Selected Nitropyridines

CompoundSubstituentsMolecular Weight (g/mol)Melting Point (°C)Key Applications
6-Ethenyl-2-methyl-3-nitropyridine2-CH₃, 3-NO₂, 6-CH=CH₂164.16Not reportedOrganic synthesis, drug design
2-Methyl-3-nitropyridine2-CH₃, 3-NO₂138.1232–33Azaindole synthesis
6-Methoxy-2-methyl-3-nitropyridine2-CH₃, 3-NO₂, 6-OCH₃168.15Not reportedSolubility-enhanced intermediates

Historical Development in Heterocyclic Chemistry

Nitropyridines emerged as critical intermediates in the mid-20th century, driven by advances in nitration and functionalization techniques. Early work focused on nitrating pyridine under harsh conditions (e.g., KNO₃ in H₂SO₄ at 300°C), which often yielded mixtures requiring tedious purification. The development of regioselective nitration methods, such as directed metallation, enabled precise substitution patterns.

The introduction of ethenyl groups via cross-coupling reactions, such as the Suzuki-Miyaura protocol, marked a milestone in accessing 6-ethenyl derivatives. For example, 2-methyl-3-nitropyridine was synthesized using methylboronic acid and Pd(PPh₃)₄, achieving a 90% yield. Extending this methodology to introduce ethenyl groups at position 6 likely involves similar palladium-catalyzed reactions with vinyl boronic acids.

Significance in Contemporary Organic Synthesis

6-Ethenyl-2-methyl-3-nitropyridine’s utility stems from its multifunctional design:

  • Nitro group: Participates in nucleophilic aromatic substitution (NAS) reactions, enabling the introduction of thiols, amines, or alkoxides.
  • Ethenyl group: Serves as a diene in Diels-Alder reactions or a substrate for polymerization, facilitating access to complex architectures.
  • Methyl group: Modulates electron density, enhancing stability and directing regioselectivity.

Recent studies highlight its role in synthesizing azaindoles, which exhibit antiproliferative activity against cancer cell lines. Additionally, nitropyridines with large Stokes shifts (observed in analogs) are promising candidates for fluorescent probes in bioimaging.

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Exact Mass

164.058577502 g/mol

Monoisotopic Mass

164.058577502 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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